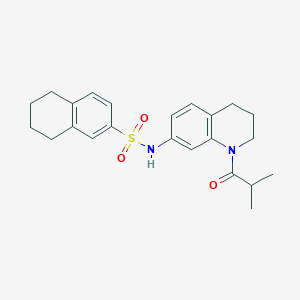

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

描述

属性

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-16(2)23(26)25-13-5-8-18-9-11-20(15-22(18)25)24-29(27,28)21-12-10-17-6-3-4-7-19(17)14-21/h9-12,14-16,24H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJXUBCOEFOYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline and tetrahydronaphthalene intermediates. These intermediates are then coupled through a series of reactions, including acylation and sulfonation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

科学研究应用

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and activity.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the compound’s specific application, but it generally involves binding to active sites and modulating biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (G514-0034)

Structural Differences :

- The target compound replaces the benzenesulfonyl group in G514-0034 with an isobutyryl (C₄H₇CO-) moiety. This substitution reduces steric bulk and alters electronic properties, as isobutyryl is less polarizable than benzenesulfonyl.

- Both compounds share the 5,6,7,8-tetrahydronaphthalene sulfonamide group, suggesting similar solubility and hydrogen-bonding capabilities.

Physicochemical Properties (Hypothetical vs. G514-0034) :

Rationale :

- The isobutyryl group likely lowers molecular weight and logP compared to G514-0034 due to reduced aromaticity and sulfur content.

- Fewer hydrogen bond acceptors (8 → 6–7) may enhance membrane permeability but reduce solubility .

Triazolyl Acetamide Derivatives ()

While structurally distinct, compounds like 6b and 6c (triazolyl acetamides with naphthalene systems) highlight trends in sulfonamide-adjacent chemistry:

Key Research Findings and Implications

- G514-0034 ’s high logP (5.0751) indicates lipophilicity, which may limit aqueous solubility but enhance blood-brain barrier penetration. The target compound’s isobutyryl group could mitigate this trade-off .

- Triazolyl acetamides demonstrate the importance of substituent positioning on aromatic rings for optimizing binding affinity, a principle applicable to the tetrahydronaphthalene sulfonamide group in the target compound .

Data Tables for Critical Comparison

Table 1: Structural and Property Comparison

生物活性

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. The compound features a tetrahydroquinoline moiety and a sulfonamide group, both known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular configuration contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the tetrahydroquinoline structure exhibit significant biological activities. Specifically, this compound may demonstrate:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Its interaction with neurotransmitter systems may provide neuroprotective benefits.

The mechanism of action for this compound likely involves interactions with specific enzymes and receptors. The tetrahydroquinoline core can modulate neurotransmitter systems by acting on receptors such as dopamine and serotonin receptors. The sulfonamide group may enhance binding affinity and specificity for these targets.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds. Below is a summary of relevant findings:

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

- Introduction of the Isobutyryl Group : Acylation using isobutyryl chloride in the presence of a base.

- Coupling with Tetrahydronaphthalene Derivative : This final step involves coupling with the sulfonamide group using coupling reagents.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Investigations into its pharmacokinetics and toxicity profiles will be essential for assessing its viability as a drug candidate.

常见问题

Q. What are the key steps in synthesizing N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

The synthesis involves:

- Tetrahydroquinoline framework construction : Cyclization of substituted aniline derivatives under acidic conditions to form the tetrahydroquinoline core .

- Sulfonamide coupling : Reaction of the tetrahydroquinoline intermediate with activated 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Isobutyryl group introduction : Acylation of the tetrahydroquinoline nitrogen using isobutyryl chloride under anhydrous conditions . Key intermediates should be purified via column chromatography, and reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry. Aromatic protons in the tetrahydroquinoline and tetrahydronaphthalene moieties show distinct splitting patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~1650 cm (amide C=O) confirm sulfonamide and isobutyryl groups .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC values or target selectivity may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across labs. Use orthogonal assays (e.g., enzymatic vs. cellular) to cross-validate results .

- Structural analogs : Compare activity of derivatives (e.g., replacing the isobutyryl group with acetyl or benzyl) to identify critical pharmacophores .

- Computational docking : Perform molecular dynamics simulations to predict binding modes with hypothesized targets (e.g., kinases, GPCRs) and correlate with experimental data .

Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

- Solubility enhancement : Introduce polar substituents (e.g., hydroxyl groups) on the tetrahydronaphthalene ring or use co-solvents like PEG-400 .

- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres. Conduct microsomal stability assays to identify metabolic hotspots .

- Prodrug strategies : Mask the sulfonamide group with enzymatically cleavable protectors (e.g., acetyl) to improve oral bioavailability .

Q. What methodologies are recommended for identifying biological targets of this compound?

- Affinity chromatography : Immobilize the compound on a solid matrix to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .

- Kinase profiling panels : Screen against a library of 400+ kinases to detect inhibitory activity (e.g., at ATP-binding sites) .

- Crystallography : Co-crystallize the compound with candidate targets (e.g., carbonic anhydrase isoforms) to resolve binding interactions at atomic resolution .

Methodological Considerations

Q. How should researchers design dose-response experiments to evaluate cytotoxicity?

- Cell line selection : Use both cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) lines to assess selectivity .

- Dose range : Test concentrations from 1 nM to 100 µM, with triplicate measurements at each dose. Include vehicle controls (e.g., DMSO ≤0.1%) .

- Endpoint assays : Combine MTT (metabolic activity) with Annexin V/PI staining (apoptosis) to differentiate cytostatic vs. cytotoxic effects .

Q. What computational tools are effective for predicting SAR (Structure-Activity Relationships)?

- QSAR modeling : Use descriptors like LogP, topological polar surface area, and H-bond donors/acceptors to correlate structural features with activity .

- Free-energy perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., isobutyryl vs. cyclopropanecarbonyl) .

- ADMET prediction : Software like Schrödinger’s QikProp or SwissADME to estimate absorption, metabolism, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。